molecular formula C14H10ClNO2 B11792014 (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol

(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11792014
M. Wt: 259.69 g/mol
InChI Key: BJPKNBULNFVBKF-UHFFFAOYSA-N
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Description

(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 2-aminophenol with 2-chlorobenzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorophenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C14H10ClNO2/c15-11-4-2-1-3-10(11)14-16-12-7-9(8-17)5-6-13(12)18-14/h1-7,17H,8H2

InChI Key

BJPKNBULNFVBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)CO)Cl

Origin of Product

United States

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